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Compound of Interest

Compound Name: Anticancer agent 122

Cat. No.: B15138354 Get Quote

This guide provides a detailed comparison of the cereblon E3 ligase modulating drugs

(CELMoDs) CC-122 (avadomide), lenalidomide, and pomalidomide. It is intended for

researchers, scientists, and drug development professionals, offering an objective analysis of

their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols

used to evaluate them.

Introduction
Lenalidomide and pomalidomide are established immunomodulatory drugs (IMiDs) that have

significantly improved outcomes for patients with hematological malignancies, particularly

multiple myeloma (MM). CC-122 is a novel, next-generation CELMoD agent designed for

enhanced potency and a distinct activity profile. All three compounds exert their therapeutic

effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-

DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event modulates the

substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal

degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros

(IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in both direct

cytotoxic effects on tumor cells and a potent immunomodulatory response.

Mechanism of Action
The core mechanism of action for CC-122, lenalidomide, and pomalidomide is the CRBN-

mediated degradation of Ikaros and Aiolos.[1][2] These transcription factors are crucial for the

survival and proliferation of various B-cell malignancies. Their degradation leads to
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downstream effects, including the downregulation of key oncogenic proteins such as c-Myc and

interferon regulatory factor 4 (IRF4), which are critical for myeloma cell survival.[3][4]

Furthermore, the degradation of Ikaros and Aiolos in T cells leads to enhanced T-cell activation

and proliferation, contributing to the immunomodulatory effects of these drugs.[2]

Preclinical studies suggest a hierarchy of potency among the three compounds. Pomalidomide

is considered more potent than lenalidomide. CC-122 has demonstrated greater anti-

proliferative and anti-angiogenic activity than lenalidomide in preclinical models and has shown

faster and more profound degradation of Ikaros and Aiolos. This enhanced activity may be

attributed to its higher binding affinity for CRBN.

Preclinical Efficacy
In preclinical models, CC-122 has shown broader activity than lenalidomide, particularly in

diffuse large B-cell lymphoma (DLBCL). While lenalidomide's activity is more pronounced in the

activated B-cell-like (ABC) subtype of DLBCL, CC-122 demonstrates efficacy in both ABC and

germinal center B-cell-like (GCB) subtypes. This broader activity is thought to be a result of its

more efficient degradation of Ikaros and Aiolos. Studies have shown that CC-122 induces

apoptosis in DLBCL cell lines at clinically relevant concentrations.

Clinical Efficacy
Direct head-to-head clinical trials comparing CC-122 with both lenalidomide and pomalidomide

are limited. Therefore, the following tables summarize key efficacy data from separate clinical

trials in multiple myeloma and diffuse large B-cell lymphoma. It is important to note that cross-

trial comparisons have inherent limitations due to differences in study design, patient

populations, and prior therapies.

Multiple Myeloma

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26430725/
https://www.tandfonline.com/doi/full/10.1080/17474086.2024.2382897
https://pmc.ncbi.nlm.nih.gov/articles/PMC4232904/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug
Clinical

Trial

Patient

Population

Overall

Response

Rate

(ORR)

Progressi

on-Free

Survival

(PFS)

(Median)

Overall

Survival

(OS)

(Median)

Complete

Response

(CR) Rate

Lenalidomi

de (+

dexametha

sone)

MM-009 &

MM-010

(pooled)

Relapsed/

Refractory

MM

60.6%
13.4

months

38.0

months
15.0%

Pomalidom

ide (+ low-

dose

dexametha

sone)

MM-003

Relapsed/

Refractory

MM (failed

lenalidomid

e and

bortezomib

)

31% 4.0 months
12.7

months

Not

Reported

CC-122

(Avadomid

e)

NCT01421

524 (Phase

1)

Relapsed/

Refractory

MM

No

objective

responses

observed

Not

Reported

Not

Reported
0%

Note: The CC-122 Phase 1 study included a small number of multiple myeloma patients and

was primarily designed to assess safety and determine the maximum tolerated dose.

Diffuse Large B-Cell Lymphoma (DLBCL)
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Drug Clinical Trial
Patient

Population

Overall

Response Rate

(ORR)

Complete

Response (CR)

Rate

Lenalidomide

Phase 2/3 (vs.

Investigator's

Choice)

Relapsed/Refract

ory DLBCL
28% 13%

CC-122

(Avadomide) (+

R-CHOP)

NCT03283202

(Phase 1/2)

Newly

Diagnosed High-

Risk DLBCL

88% 79%

CC-122

(Avadomide)

(monotherapy)

NCT01421524

(Phase 1)

Relapsed/Refract

ory DLBCL

Objective

responses

observed

-

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a

typical experimental workflow for evaluating these compounds.
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Caption: CELMoD Signaling Pathway.
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Experimental Workflow
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End:
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Data
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Caption: Experimental Workflow for Efficacy Comparison.

Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of CC-122, lenalidomide, and pomalidomide on

tumor cell lines.

Materials:

Tumor cell lines (e.g., MM.1S, U266, SU-DHL-4)

96-well plates

Complete culture medium

CC-122, lenalidomide, pomalidomide stock solutions

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15138354?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 1-2 x 104 cells/well in 100 µL of complete culture

medium.

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

Prepare serial dilutions of CC-122, lenalidomide, and pomalidomide in complete culture

medium.

Add 100 µL of the drug dilutions to the respective wells and incubate for the desired time

period (e.g., 72 hours). Include vehicle control wells.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle control.

Western Blot for Protein Degradation
Objective: To assess the degradation of Ikaros, Aiolos, c-Myc, and IRF4 following treatment

with the compounds.

Materials:

Tumor cell lines

CC-122, lenalidomide, pomalidomide
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-Ikaros, anti-Aiolos, anti-c-Myc, anti-IRF4, and a loading control like

anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with the compounds for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

Harvest and lyse the cells in lysis buffer.

Determine the protein concentration of the lysates.

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

Transfer the proteins to a membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane and detect the signal using a chemiluminescent substrate and an

imaging system.
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Quantify band intensities and normalize to the loading control.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.

Materials:

Tumor cell lines

CC-122, lenalidomide, pomalidomide

Annexin V-FITC/PE

Propidium Iodide (PI)

1X Annexin V Binding Buffer

Flow cytometer

Procedure:

Treat cells with the compounds for a specified duration.

Harvest the cells and wash with cold PBS.

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to 100 µL of the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Gate on viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic

(Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
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Conclusion
CC-122, lenalidomide, and pomalidomide are all effective modulators of the Cereblon E3 ligase

complex, leading to the degradation of Ikaros and Aiolos and subsequent anti-tumor and

immunomodulatory effects. Preclinical data suggest that CC-122 possesses enhanced potency

and a broader spectrum of activity compared to lenalidomide. Clinical data for lenalidomide and

pomalidomide have established their roles in the treatment of multiple myeloma and other

hematological malignancies. While direct comparative clinical data for CC-122 against both

lenalidomide and pomalidomide is not yet available, ongoing clinical trials will be crucial in

defining its therapeutic position. The distinct profiles of these agents underscore the potential

for developing novel CELMoDs with improved efficacy and tailored applications in oncology.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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